GNE-371 - 1926986-36-8

GNE-371

Catalog Number: EVT-269655
CAS Number: 1926986-36-8
Molecular Formula: C24H25N5O3
Molecular Weight: 431.496
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GNE-371 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Transcription Factor IID Subunit 1 (TAF1). [] TAF1, a key component of the general transcription factor TFIID, plays a crucial role in RNA Polymerase II-mediated transcription. [] While the biological functions of TAF1's dual bromodomains remain largely unknown, TAF1 has garnered attention as a potential target for oncology research. [] GNE-371 serves as a valuable tool compound for investigating the cellular functions of TAF1(2) and its potential as a therapeutic target. []

6-(but-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27)

  • Relevance: Cpd27 served as the starting point for structure-based design modifications that led to the discovery of GNE-371. [] The structural information obtained from the Cpd27-TAF1(2) complex enabled researchers to understand the binding mode and guide the development of more potent and selective inhibitors, ultimately resulting in GNE-371. []

BAY299

  • Compound Description: BAY299 is a known small molecule inhibitor of TAF1 bromodomains. [] Research suggests that it interacts with the tandem bromodomains of TAF1 (TAF1-T), influencing its conformational state and potentially inducing dimerization. []

AZD6738

  • Compound Description: Initially developed as an Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitor, AZD6738 was also identified as a TAF1 inhibitor in the study. [] It binds to the second bromodomain of TAF1 (BD2). []
  • Relevance: Like GNE-371, AZD6738 targets the TAF1 bromodomain and influences TAF1-T conformation, albeit with a different binding profile. [] This suggests that targeting TAF1-T conformation could be a viable strategy for inhibitor development and that compounds with varying selectivity profiles, like GNE-371 (selective for TAF1(2)) and AZD6738, can offer unique mechanisms for modulating TAF1 activity.

JQ1

  • Compound Description: JQ1 is a BET (bromodomain and extra-terminal domain) inhibitor. [] It is not a direct analog of GNE-371 but was used in combination with GNE-371 to demonstrate synergistic antiproliferative effects in cellular assays. []
  • Relevance: While not structurally related to GNE-371, the synergistic effect observed when JQ1 is combined with GNE-371 suggests that targeting both BET bromodomains and TAF1 could be a promising strategy for enhancing antiproliferative activity in cancer cells. [] This highlights the potential for combination therapies involving GNE-371 and other epigenetic modulators.
Overview

GNE-371 is a potent and selective small molecule inhibitor developed to target the second bromodomain of the TATA-binding protein associated factor 1 (TAF1) and its homolog, TAF1-like 2. This compound is part of a broader class of bromodomain inhibitors that aim to modulate transcriptional regulation by interfering with protein-protein interactions mediated by acetylated lysines. The development of GNE-371 was a collaborative effort between Genentech and Constellation Pharmaceuticals, focusing on enhancing selectivity and potency against specific bromodomain targets associated with various diseases, including cancer.

Source

GNE-371 was synthesized as part of research aimed at understanding the role of bromodomain-containing proteins in gene regulation and their potential as therapeutic targets. The compound's development involved structure-based design strategies that leveraged insights from crystallographic studies to optimize binding affinity and selectivity for TAF1(2) over other bromodomains.

Classification

GNE-371 is classified as a bromodomain inhibitor, specifically targeting the TAF1(2) bromodomain. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and non-histone proteins, playing critical roles in transcriptional regulation and chromatin dynamics.

Synthesis Analysis

Methods

The synthesis of GNE-371 involved several strategic steps, including:

  1. Design: Utilizing structure-activity relationship studies to identify key molecular features that enhance selectivity for TAF1(2).
  2. Chemical Synthesis: Employing standard organic synthesis techniques, including coupling reactions and functional group modifications to construct the naphthyridone scaffold characteristic of GNE-371.
  3. Optimization: Iterative rounds of synthesis and biological testing were conducted to refine the compound's potency and selectivity profiles.

Technical Details

The synthesis utilized advanced techniques such as:

  • High-throughput screening to evaluate compound libraries against TAF1(2).
  • Crystallography to elucidate binding modes and inform further modifications.
  • Computational modeling to predict interactions between GNE-371 and its target.
Molecular Structure Analysis

Structure

GNE-371 has a complex molecular structure characterized by a naphthyridone core. The specific arrangement of functional groups is crucial for its interaction with the TAF1(2) bromodomain.

Data

The molecular formula of GNE-371 is C15_{15}H14_{14}N4_{4}O, with a molecular weight of approximately 270.29 g/mol. The compound's structural features include:

  • A naphthyridone moiety that provides the necessary aromaticity for binding.
  • Substituents that enhance solubility and target specificity.
Chemical Reactions Analysis

Reactions

GNE-371 undergoes specific chemical interactions when binding to its target bromodomain. The primary reaction involves the formation of hydrogen bonds and hydrophobic interactions with residues in the binding pocket of TAF1(2).

Technical Details

Key aspects of these interactions include:

  • Hydrogen bonding between the hydroxyl group of GNE-371 and backbone amides in the protein.
  • Hydrophobic contacts that stabilize the ligand within the narrow binding channel, contributing to its selectivity.
Mechanism of Action

Process

GNE-371 functions by inhibiting the interaction between acetylated lysines on target proteins and the TAF1(2) bromodomain. This inhibition disrupts transcriptional activation processes mediated by these interactions.

Data

The mechanism involves:

  • Competitive binding at the acetylation site, preventing recruitment of transcriptional machinery.
  • Alteration of downstream signaling pathways linked to gene expression regulation, which can impact cell proliferation and survival.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Applications

GNE-371 has significant potential in scientific research, particularly in:

  • Cancer Research: As a tool compound for studying the role of bromodomains in oncogenic signaling pathways.
  • Drug Development: Serving as a lead compound for developing therapeutics targeting transcriptional dysregulation in various diseases.
  • Biochemical Assays: Utilized in high-throughput screening assays to identify other potential bromodomain inhibitors.

Properties

CAS Number

1926986-36-8

Product Name

GNE-371

IUPAC Name

6-but-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one

Molecular Formula

C24H25N5O3

Molecular Weight

431.496

InChI

InChI=1S/C24H25N5O3/c1-3-4-7-29-14-19(17-5-6-25-22(17)24(29)31)18-12-16(13-20-21(18)26-15-27(20)2)23(30)28-8-10-32-11-9-28/h3,5-6,12-15,25H,1,4,7-11H2,2H3

InChI Key

XJRUWGFZGQNPPD-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(C=C(C=C21)C(=O)N3CCOCC3)C4=CN(C(=O)C5=C4C=CN5)CCC=C

Solubility

Soluble in DMSO

Synonyms

GNE-371; GNE 371; GNE371

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.